molecular formula C5H13ClN2O2S B1681297 S-(2-Aminoethyl)-L-cysteine hydrochloride CAS No. 4099-35-8

S-(2-Aminoethyl)-L-cysteine hydrochloride

Cat. No. B1681297
CAS RN: 4099-35-8
M. Wt: 200.69 g/mol
InChI Key: CVHKULVNPGAEQM-WCCKRBBISA-N
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Description

“2-Aminoethyl methacrylate hydrochloride” is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Synthesis Analysis

A series of syntheses of copolymers of di (ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate hydrochloride (A) with increasing content of A were carried out .


Molecular Structure Analysis

The linear formula for “2-Aminoethyl methacrylate hydrochloride” is H2C=C (CH3)CO2CH2CH2NH2 · HCl . The molecular weight is 165.62 .


Chemical Reactions Analysis

“2-Aminoethyl methacrylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

“2-Aminoethyl methacrylate hydrochloride” has a melting point of 102-110 °C (lit.) . It is recommended to store it at a temperature of 2-8°C .

Scientific Research Applications

1. Use in Metal Complex Synthesis

S-(2-Aminoethyl)-L-cysteine hydrochloride has been utilized in the synthesis of metal complexes with Pt(II) and Pd(II). These complexes are being investigated for their potential antitumor activity, highlighting the role of this compound in medicinal chemistry and cancer research (Mylonas et al., 1982).

2. Role in Cellular Homeostasis

Intracellularly, L-cysteine, a component of S-(2-Aminoethyl)-L-cysteine hydrochloride, plays a crucial role in cellular homeostasis. It acts as a precursor for protein synthesis, as well as for the production of glutathione, hydrogen sulfide, and taurine. These processes are vital in various physiological and pathological conditions, emphasizing the compound's significance in cell biology and health sciences (Yin et al., 2016).

3. Study of Bacterial Resistance Mechanisms

Research on Bacillus subtilis has used S-(2-Aminoethyl)-L-cysteine hydrochloride to study bacterial resistance mechanisms. Mutants resistant to this compound provided insights into bacterial metabolism and resistance pathways, contributing to microbiology and antibiotic research (Mattioli et al., 1979).

4. Biotechnological Production of L-Cysteine

The biotechnological processes for producing L-cysteine, part of the S-(2-Aminoethyl)-L-cysteine hydrochloride composition, have been explored for commercial purposes. These processes involve enzymatic and fermentative methods, highlighting the compound's role in industrial biotechnology (Wada & Takagi, 2006).

5. Development of Synthetic Amino Acids

S-(2-Aminoethyl)-L-cysteine hydrochloride has facilitated the development of non-natural diamino acids, demonstrating its utility in synthetic chemistry and protein engineering (Bolognese et al., 2006).

6. Study of Amino Acid Reactivity in Proteins

This compound has been used to explore the reactivity of cysteine residues in proteins. Such studies are crucial in understanding the biochemical functions of cysteine and its role in catalysis and ligand binding in biological systems (Weerapana et al., 2010).

7. Detection of Glycopeptides in Human Saliva

In a novel application, L-cysteine, a component of S-(2-Aminoethyl)-L-cysteine hydrochloride, was modified on silica microspheres to enrich glycopeptides, aiding in the analysis of human saliva. This underscores its potential in biomedical research and diagnostics (Wu et al., 2020).

8. Self-Powered Sensing Platform for L-Cysteine Detection

The compound's derivatives have been used in the development of a self-powered sensing platform for detecting L-cysteine, demonstrating its application in sensor technology and clinical diagnostics (Hou et al., 2015).

Safety And Hazards

“1-(2-Aminoethyl)maleimide hydrochloride” is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

A series of copolymers of di (ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate hydrochloride (A) with increasing content of A were synthesized . These copolymers could be used for possible applications in drug delivery .

properties

IUPAC Name

(2R)-2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKULVNPGAEQM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2936-69-8 (Parent)
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50942860
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
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Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(2-Aminoethyl)-L-cysteine hydrochloride

CAS RN

20662-32-2, 63905-31-7, 4099-35-8
Record name L-Cysteine, S-(2-aminoethyl)-, hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, S-(2-aminoethyl)-, dihydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(2-Aminoethyl)-L-cysteine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Aminoethyl)cysteine--hydrogen chloride (1/1)
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Record name S-(2-aminoethyl)-L-cysteine hydrochloride
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Record name S-(2-AMINOETHYL)CYSTEINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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